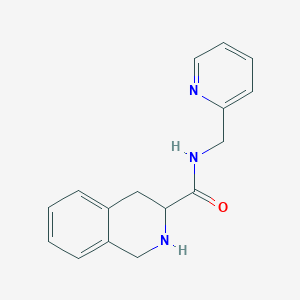![molecular formula C13H16N2O B7469481 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, also known as MMBN, is a chemical compound that has been widely studied in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and survival. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. It has also been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of protein kinases and histone deacetylases. In neuronal cells, it has been found to have neuroprotective effects, including the protection of neurons from oxidative stress and the inhibition of neuroinflammation.
实验室实验的优点和局限性
One of the major advantages of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high purity. The synthesis method has been optimized to produce 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity, which is essential for accurate and reproducible results. However, one of the limitations of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high cost. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is a relatively expensive compound, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. Another area of research is the investigation of the mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, which may lead to the development of more effective therapeutic applications. Additionally, the potential use of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
合成方法
The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile involves the reaction of 4-chlorobenzonitrile with 2-methylmorpholine in the presence of a palladium catalyst. The product is then purified using column chromatography to obtain 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity. The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been optimized to improve the yield and purity of the product.
科学研究应用
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
In addition to its anti-cancer properties, 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been studied for its potential use in the treatment of neurological disorders. It has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[(2-methylmorpholin-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-9-15(6-7-16-11)10-13-4-2-12(8-14)3-5-13/h2-5,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVSIIZBDCWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














